molecular formula C21H20F3N7O8S2 B11448699 N-[5-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}sulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}sulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11448699
M. Wt: 619.6 g/mol
InChI Key: FONZQLXAXFWMRN-UHFFFAOYSA-N
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Description

N-[5-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolopyrimidine core, a thiadiazole ring, and a dimethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents.

    Attachment of the dimethoxyphenyl group: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, using suitable catalysts and conditions.

    Formation of the thiadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Final assembly: The final compound is obtained by linking the various fragments through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
  • **N-[5-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Uniqueness

The uniqueness of N-[5-({1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}SULFAMOYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE lies in its specific structural features, such as the combination of a pyrrolopyrimidine core, a thiadiazole ring, and a dimethoxyphenyl group. These features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20F3N7O8S2

Molecular Weight

619.6 g/mol

IUPAC Name

N-[5-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C21H20F3N7O8S2/c1-9(32)25-17-28-29-19(40-17)41(36,37)30-20(21(22,23)24)13-14(26-16(20)34)31(18(35)27-15(13)33)7-6-10-4-5-11(38-2)12(8-10)39-3/h4-5,8,30H,6-7H2,1-3H3,(H,26,34)(H,25,28,32)(H,27,33,35)

InChI Key

FONZQLXAXFWMRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CCC4=CC(=C(C=C4)OC)OC)C(F)(F)F

Origin of Product

United States

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